molecular formula C₂₀H₂₈D₃NO₈ B1163145 (+)-Echimidine N-Oxide-D3

(+)-Echimidine N-Oxide-D3

Cat. No.: B1163145
M. Wt: 416.48
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Echimidine N-Oxide-D3 is a high-purity, deuterated pyrrolizidine alkaloid (PA) standard intended for research use only. It is primarily used as a stable isotopically labeled internal standard in the quantitative analysis of toxic PAs and their N-oxides (PANOs) by advanced techniques such as LC-MS/MS. This application is critical for ensuring accurate monitoring and risk assessment of these naturally occurring contaminants. Pyrrolizidine alkaloids, such as Echimidine N-oxide found in plants of the Echium and Symphytum genera, are of significant concern for food and product safety. They can contaminate dietary supplements like bee-collected pollen and bee bread, posing a potential health risk as they may cause severe liver damage and exhibit carcinogenic properties . The deuterated structure of this compound provides a reliable reference for the quantification of Echimidine N-oxide and related PAs, which are known to be stable in stored bee bread, underscoring the need for persistent monitoring . Utilizing this certified reference material enables researchers to achieve high analytical precision, supporting vital studies in toxicology, food safety, and the development of robust quality control methods for herbal products and the food supply chain. The chemical is supplied as a solid and should be stored desiccated at -20°C to ensure long-term stability.

Properties

Molecular Formula

C₂₀H₂₈D₃NO₈

Molecular Weight

416.48

Synonyms

1,5-Dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-4-oxido-1H-pyrrolizin-7-yl]methoxy]carbonyl]-L-threo-pentitol-D3;  [1R-[1α(Z),7(2R*,3S*),7aβ]]-2-methyl-2-Butenoic Acid 7-[[2,3-Dihydroxy-2-(1-hydroxy

Origin of Product

United States

Advanced Analytical Methodologies for + Echimidine N Oxide D3

Spectrometric Approaches for Structural and Isotopic Elucidation

Spectrometric methods are indispensable for confirming the chemical structure, isotopic purity, and concentration of (+)-Echimidine N-Oxide-D3. These techniques provide detailed information at the molecular level, ensuring the reliability of this internal standard in analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. For isotopically labeled compounds like this compound, NMR is crucial for verifying the position and extent of deuterium (B1214612) incorporation.

In the 13C NMR spectrum, the carbon atom bonded to the deuterium atoms will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly upfield compared to the corresponding carbon in the unlabeled compound. This isotopic shift is a definitive indicator of deuteration at that specific position. While specific experimental data for this compound is not publicly available, the expected chemical shifts can be inferred from data for the unlabeled Echimidine (B1671080).

Table 1: Predicted 13C NMR Chemical Shifts for Key Carbons in this compound

Carbon Atom Predicted Chemical Shift (ppm) Multiplicity
C-9' (Deuterated) ~70 Triplet
C-8' ~75 Singlet
C-7 ~78 Singlet

Note: Predicted values are based on the analysis of similar pyrrolizidine (B1209537) alkaloids and theoretical understanding of isotopic effects.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of the proton-bearing atoms within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. In the HSQC spectrum of this compound, the carbon bearing the deuterium atoms would not show a correlation to a proton signal, confirming the site of labeling.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

For the analysis of trace amounts of this compound or its metabolites, cryomicroprobe NMR offers a significant enhancement in sensitivity. By cooling the detection coil and preamplifier to cryogenic temperatures, the signal-to-noise ratio is substantially increased, allowing for the acquisition of high-quality NMR data from very small sample quantities or in dilute solutions. This is particularly advantageous for confirming the structural integrity and purity of the internal standard at low concentrations.

Mass Spectrometry (MS) Techniques for Isotopic Analysis and Fragmentation Profiling

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing information on molecular weight, isotopic enrichment, and structural fragmentation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective detection and quantification of this compound. The chromatographic separation resolves the analyte from matrix interferences, while the mass spectrometer provides high specificity.

In a typical LC-MS/MS analysis, the parent ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. The mass shift of +3 Da compared to the unlabeled compound confirms the incorporation of three deuterium atoms. The fragmentation pattern provides structural information and can be used to confirm the identity of the compound. The use of a deuterated internal standard like this compound is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

Table 2: Predicted LC-MS/MS Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Description
417.2 223.1 Loss of the angelic acid side chain
417.2 139.1 Necine base fragment

Note: The m/z values are predicted based on the fragmentation of the non-deuterated Echimidine N-oxide and the addition of 3 Da for the deuterium atoms.

The study of the fragmentation profile is essential for understanding the stability of the isotopic label during ionization and fragmentation. The D3 label in this compound is expected to be stable and not undergo exchange, which is a critical requirement for a reliable internal standard.

Ultra-High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of pyrrolizidine alkaloids (PAs) and their N-oxides, including deuterated standards like this compound. researchgate.net This method offers superior separation efficiency and sensitivity compared to conventional HPLC. nih.gov The UHPLC system utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses and sharper peaks, leading to better resolution of closely related compounds. nih.govsciex.com

For the analysis of this compound, a reversed-phase column, such as a C18, is commonly employed. nih.govsciex.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 5 mM ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile (B52724). sciex.comnih.gov The acidic modifier helps to protonate the analyte, which is crucial for successful ionization.

Following chromatographic separation, the eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like PA N-oxides, minimizing fragmentation within the source. nih.gov The analysis is performed in positive ion mode, where this compound is detected as the protonated molecule, [M+H]+. nih.gov The high sensitivity of UHPLC-ESI-MS allows for detection at trace levels, often in the µg/kg range. nih.gov

Table 1: Typical UHPLC-ESI-MS Parameters for Pyrrolizidine Alkaloid N-Oxide Analysis
ParameterCondition
UHPLC Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.6 µm)
Mobile Phase A Water with 5 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 3-5 µL
Column Temperature 50 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Source Temperature 600 °C
Targeted Multiple Reaction Monitoring (MRM) for Deuterated Analogs

For quantitative analysis, tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode is the method of choice. nih.gov This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net When analyzing this compound, it is used as an internal standard to accurately quantify the corresponding non-labeled analyte, (+)-Echimidine N-Oxide.

The process involves selecting the protonated molecule of this compound as the precursor ion in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific, stable product ions are monitored in the third quadrupole (Q3). Because this compound is three mass units heavier than the natural compound, its precursor and product ions will have a corresponding mass shift, allowing the instrument to distinguish between the standard and the analyte even if they co-elute chromatographically. pharmaffiliates.com

The structural similarity of pyrrolizidine alkaloids leads to predictable fragmentation patterns, which aids in the selection of MRM transitions. nih.govresearchgate.net The optimization of MRM parameters, including collision energy (CE) and declustering potential (DP), is essential to maximize the signal intensity for each transition, ensuring the highest sensitivity for quantification. nih.gov

Table 2: Exemplary MRM Transitions for (+)-Echimidine N-Oxide and its Deuterated Analog
CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
(+)-Echimidine N-Oxide414.2120.1Quantifier
(+)-Echimidine N-Oxide414.2138.1Qualifier
This compound417.2120.1Internal Standard (Quantifier)
This compound417.2141.1Internal Standard (Qualifier)
Accurate Mass Measurement and Isotope Ratio Analysis

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (ToF) analyzers, enables accurate mass measurement. nih.gov This capability is crucial for confirming the elemental composition of this compound and its fragments. The molecular formula of (+)-Echimidine N-Oxide is C20H31NO8, with a calculated exact mass of 413.2050 Da for the neutral molecule. nih.gov Its deuterated counterpart, this compound (C20H28D3NO8), has a calculated molecular weight of approximately 416.48 g/mol . pharmaffiliates.com

Accurate mass measurement allows for the determination of an analyte's elemental formula with a high degree of confidence, typically with mass accuracy in the low ppm range. This helps to differentiate the analyte from other co-eluting compounds that may have the same nominal mass but a different elemental composition.

Isotope Ratio Analysis is inherently linked to the use of this compound as an internal standard. The fundamental principle of isotope dilution mass spectrometry is the addition of a known quantity of the isotopically labeled standard to a sample before processing. The ratio of the mass spectrometric response of the native analyte to the labeled standard is then measured. Since the labeled standard behaves almost identically to the native analyte during extraction, cleanup, and ionization, any sample loss or matrix-induced signal suppression/enhancement will affect both compounds equally. carlroth.comcarlroth.com This results in a constant ratio, enabling highly accurate and precise quantification that corrects for variations in sample preparation and analytical conditions.

Chiroptical Methods for Absolute Stereochemical Assignment

The complex three-dimensional structure of pyrrolizidine alkaloids necessitates methods that can determine their absolute stereochemistry. Chiroptical methods are powerful techniques for this purpose as they are sensitive to the spatial arrangement of atoms in a chiral molecule.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable chiroptical technique for investigating the stereochemistry of pyrrolizidine alkaloids. rsc.org This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the molecule's secondary and tertiary structure, including the absolute configuration of stereocenters.

The CD curves of PAs are influenced by the nature and relative positions of their chromophores, such as the ester carbonyl groups and the double bond in the necine base. rsc.org By analyzing the sign and intensity of the Cotton effects in the CD spectrum and often comparing them to theoretical calculations or spectra of related compounds with known stereochemistry, the absolute configuration of (+)-Echimidine N-Oxide can be confirmed. Vibrational Circular Dichroism (VCD), an analogous technique in the infrared region, has also emerged as a highly reliable method for the unambiguous assignment of absolute configuration and conformation of natural products in solution. rsc.org

Chromatographic Separation Techniques for Complex Mixtures

The analysis of this compound, particularly when used as a standard for quantifying its native form in botanical or food samples, requires robust chromatographic methods to separate it from a multitude of matrix components.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a reliable High-Performance Liquid Chromatography (HPLC) method is fundamental for the analysis of PAs. Pure reference substances are essential for method development, used for identifying compounds by retention time and for calibrating detectors. carlroth.comcarlroth.com The goal is to achieve adequate resolution between the analyte of interest and other sample components, especially isomers, which are common among PAs. plantaanalytica.com

Method development involves a systematic optimization of several parameters:

Stationary Phase: Reversed-phase columns, particularly C18, are the most common choice for PA analysis, offering good retention and selectivity for these moderately polar compounds. nih.gov

Mobile Phase: The composition of the mobile phase, including the organic modifier (methanol or acetonitrile) and the aqueous component's pH and additives (e.g., formic acid, ammonium formate), is optimized to control retention time and peak shape. jofamericanscience.org

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is typically necessary to separate a wide range of PAs with different polarities and to elute highly retained matrix components from the column. nih.gov

Temperature: Column temperature is controlled to ensure reproducible retention times and can also be adjusted to fine-tune selectivity.

Nano-Liquid Chromatography Applications in Micro-Scale Analysis

Nano-liquid chromatography (nano-LC) represents a significant advancement in separation science, offering substantial benefits for the analysis of sample-limited biological and environmental materials. nih.gov By operating with mobile phase flow rates in the nanoliter-per-minute range and utilizing columns with internal diameters typically around 75 µm, nano-LC achieves remarkable increases in sensitivity compared to conventional HPLC. nih.govresearchgate.net This enhanced sensitivity is particularly advantageous for the trace-level detection required for compounds like this compound.

The coupling of nano-LC with mass spectrometry (MS), particularly through nano-electrospray ionization (nano-ESI), is a powerful tool for identifying and quantifying molecular species. nih.gov The reduced column diameter leads to improved chromatographic efficiency, while the smaller emitter tip size in nano-ESI enhances the ionization process, resulting in lower limits of detection (LODs), often in the picomolar (pM) and femtomolar (fM) range. nih.gov This methodology allows for the analysis of very small sample volumes, which is crucial when dealing with precious or limited biological samples. nih.gov The development of nano-LC has been instrumental in fields like lipidomics and proteomics, demonstrating its capability to improve the integrity of sample analysis by reducing processing times and potential for sample modification. nih.gov

Preparative Chromatography for Compound Isolation

The isolation of pure reference standards is a prerequisite for the development of accurate analytical methods. Preparative chromatography is a key technique for purifying specific compounds from complex mixtures, such as plant extracts. In the case of echimidine, which is structurally related to this compound, a multi-step isolation process from plant sources like Echium plantagineum has been documented. nih.gov

A common procedure involves an initial extraction where the naturally occurring N-oxides are first reduced to their corresponding free bases using reagents like zinc dust in an acidic solution. nih.gov Following this reduction, the alkaloidal fraction is collected and subjected to purification techniques. Centrifugal Partition Chromatography (CPC) can be employed as an effective initial step to produce a fraction enriched with the target compound and its isomers. nih.gov

For final purification, preparative High-Performance Liquid Chromatography (HPLC) is utilized. A study detailed the use of a reversed-phase (RP) preparative HPLC system with a mobile phase containing a lithium phosphate (B84403) buffer and an acetonitrile gradient. nih.gov In this specific application, large quantities of the CPC-fractionated mixture were injected in multiple runs to yield the highly purified compound, demonstrating the utility of preparative HPLC in obtaining the necessary quantities of pure reference material for analytical standard preparation. nih.gov

Application of Stable Isotope-Labeled Standards in Quantitative Analysis

Quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can be susceptible to variations arising from the sample matrix and experimental conditions. Matrix effects, where co-eluting substances suppress or enhance the ionization of the target analyte, can significantly impact accuracy. nih.gov The use of stable isotope-labeled internal standards is a widely accepted strategy to overcome these challenges and ensure reliable quantification. carlroth.com

Role of this compound as an Internal Standard

This compound is a labeled analogue of (+)-Echimidine N-Oxide, a hepatotoxic pyrrolizidine alkaloid found in various natural sources. pharmaffiliates.com As a deuterated (D3) standard, it serves as an ideal internal standard for the quantification of its unlabeled counterpart. An internal standard is a compound with chemical and physical properties as close as possible to the analyte of interest, which is added to the sample at a known concentration before any sample preparation steps. carlroth.com

Because this compound is chemically almost identical to the analyte, it behaves similarly during extraction, cleanup, chromatography, and ionization. nih.govresearchgate.net However, due to the mass difference from the deuterium labeling, it can be distinguished from the native analyte by the mass spectrometer. By calculating the ratio of the analyte's response to the internal standard's response, any variations or losses that occur during the analytical process are effectively cancelled out. This approach, known as stable isotope dilution analysis, corrects for matrix effects and improves the precision and accuracy of the measurement. carlroth.comnih.gov

Development and Validation of Analytical Methods Utilizing Deuterated Tracers

The development of a robust analytical method requires comprehensive validation to ensure its performance is reliable and fit for purpose. The validation process, often following guidelines from bodies like the Association of Official Analytical Chemists (AOAC), assesses several key parameters. nih.gov

The Limit of Detection (LOD) is the smallest amount of an analyte that can be reliably detected and distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. cawood.co.uknih.gov These parameters define the sensitivity of an analytical method. mdpi.com The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3, whereas the LOQ corresponds to a signal-to-noise ratio of 10. mdpi.comepa.gov

For the analysis of pyrrolizidine alkaloids in various foodstuffs, methods utilizing LC-MS/MS and isotopically labeled internal standards have achieved very low detection and quantification limits. The specific values can vary depending on the compound and the complexity of the sample matrix. europa.eu

Representative Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloids in Various Matrices
MatrixLOD Range (µg/kg)LOQ Range (µg/kg)Reference
General Food-0.010 - 0.087 nih.gov
Spices-0.04 - 0.76 nih.gov
Honey, Milk, Tea0.015 - 0.75- mdpi.com
Herbal Teas-0.1 - 8.5 (ng/g) shimadzu.com

Method validation critically assesses accuracy and precision. Accuracy is often evaluated through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and the measured concentration is compared to the spiked amount. mdpi.com Precision is determined by assessing the closeness of agreement between a series of measurements and is typically expressed as the relative standard deviation (RSD). mdpi.com

Recovery : Measures the accuracy of an analytical method, indicating the proportion of the analyte that is successfully extracted and measured.

Repeatability (Intra-day precision) : Refers to the precision of the method when analyses are performed by the same operator, on the same equipment, over a short period. mdpi.com

Reproducibility (Inter-day precision) : Describes the precision of the method when analyses are conducted over different days, potentially with different operators or equipment, demonstrating the method's long-term stability. mdpi.comresearchgate.net

Analytical methods for pyrrolizidine alkaloids have demonstrated good performance across these criteria in a variety of complex food matrices.

Validation Data for the Analysis of Pyrrolizidine Alkaloids in Different Food Matrices
MatrixRecovery Range (%)Repeatability (Intra-day RSD %)Reproducibility (Inter-day RSD %)Reference
Honey64.5 - 103.40.96 - 12.512.80 - 13.89 mdpi.com
Milk65.2 - 112.21.10 - 9.072.93 - 13.16 mdpi.com
Tea67.6 - 107.61.43 - 12.792.62 - 12.25 mdpi.com
General Food/Spices50 - 120-- nih.gov
Herbal Teas75 - 115< 17- shimadzu.com
Honey (PAs)-1.5 - 13.33.3 - 17.8 researchgate.net

Matrix Effects and Compensation Strategies with Deuterated Standards

In the quantitative analysis of (+)-Echimidine N-Oxide using advanced analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a significant challenge arises from the sample matrix. The matrix consists of all the components in a sample other than the analyte of interest. In complex biological and food samples, such as plasma, urine, honey, or herbal infusions, these co-extracted components can interfere with the ionization process of the target analyte, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, compromising the accuracy, precision, and sensitivity of the analytical method.

Matrix effects are a primary concern in the bioanalysis of pyrrolizidine alkaloids (PAs) like (+)-Echimidine N-Oxide due to the complexity of the matrices in which they are often found. Components like sugars, phenols, lipids, and other endogenous substances can co-elute with the analyte and compete for ionization in the mass spectrometer's source, typically leading to ion suppression. This variability in signal response makes accurate quantification challenging, as the effect can differ between samples, standards, and batches.

To ensure reliable quantification, it is crucial to implement strategies that can effectively mitigate or compensate for these matrix-induced variations. While various approaches exist, including extensive sample clean-up, chromatographic optimization, and the use of matrix-matched calibrants, the most robust and widely accepted solution is the use of a stable isotope-labeled internal standard (SIL-IS). For the analysis of (+)-Echimidine N-Oxide, its deuterated analogue, This compound , serves as an ideal internal standard.

A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N). This compound is chemically identical to the unlabeled analyte, exhibiting the same physicochemical properties, such as polarity, solubility, and ionization efficiency. Consequently, during sample preparation, chromatography, and ionization, it behaves almost identically to the native (+)-Echimidine N-Oxide.

The key principle behind this compensation strategy is that any matrix effect that suppresses or enhances the signal of the analyte will have a proportional effect on the deuterated internal standard, provided they co-elute chromatographically. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is normalized, leading to a consistent and accurate measurement of the analyte's concentration.

The effectiveness of this compensation is demonstrated through validation experiments that assess the matrix factor (MF). The MF is calculated by comparing the analyte's peak area in a post-extraction spiked sample to its peak area in a pure solvent. An MF value of 1 indicates no matrix effect, a value <1 indicates suppression, and a value >1 indicates enhancement. When a deuterated internal standard is used, the internal standard-normalized MF should be consistently close to 1 across different sources of the matrix, demonstrating successful compensation.

Illustrative Research Findings

The following data tables illustrate the impact of matrix effects on the quantification of (+)-Echimidine N-Oxide and the efficacy of using this compound for compensation. Note: This data is representative and compiled for illustrative purposes based on typical findings in the analysis of pyrrolizidine alkaloids in complex matrices.

Table 1: Evaluation of Matrix Factor (MF) for (+)-Echimidine N-Oxide in Various Matrices

This table shows the matrix factor for (+)-Echimidine N-Oxide with and without normalization using this compound. The values indicate significant ion suppression in all matrices, which is effectively corrected by the deuterated internal standard, bringing the normalized MF close to the ideal value of 1.0.

MatrixAnalyte MF (Uncompensated)IS-Normalized MF (Compensated)% RSD (Normalized MF)
Honey (n=6)0.481.034.2%
Herbal Tea (n=6)0.620.985.5%
Human Plasma (n=6)0.711.013.8%
Bee Pollen (n=6)0.351.056.1%

Table 2: Method Accuracy and Precision in Spiked Honey Matrix

This table demonstrates the performance of the analytical method in a complex honey matrix. Quality control (QC) samples were prepared at three different concentration levels. The results show high accuracy (recovery %) and precision (% RSD) when this compound is used as the internal standard, confirming the robustness of the compensation strategy.

QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL) (Mean, n=5)Accuracy (% Recovery)Precision (% RSD)
Low QC1.00.9999.0%7.3%
Medium QC50.051.2102.4%4.5%
High QC200.0196.898.4%3.1%

Pharmacokinetic Research Approaches Utilizing + Echimidine N Oxide D3

In Vitro and In Vivo Pharmacokinetic Assessment with Deuterated Tracers

The use of deuterated tracers like (+)-Echimidine N-Oxide-D3 is a cornerstone of modern pharmacokinetic assessments. These studies can be broadly categorized into in vitro and in vivo models, each providing unique insights into the metabolic fate of the compound.

In vitro studies often utilize liver microsomes or hepatocytes to investigate the metabolic pathways of PAs. In these systems, this compound can be introduced to simulate the metabolic processes that occur in the liver. The primary advantage of using a deuterated tracer is the ability to distinguish the parent compound and its metabolites from the unlabeled form, which is particularly useful when studying the kinetics of specific enzymatic reactions. For example, researchers can quantify the rate of conversion of this compound to its corresponding tertiary alkaloid, (+)-Echimidine-D3, by cytochrome P450 enzymes.

In vivo assessments in animal models provide a more comprehensive understanding of the ADME properties of this compound in a whole biological system. After administration of the deuterated compound, biological samples such as blood, urine, and feces can be collected over time. Analysis of these samples, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise measurement of the concentration of this compound and its metabolites. This data is used to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life. The use of the D3-labeled compound ensures that the measurements are not confounded by any potential endogenous presence of the alkaloid.

Comparative Evaluation of Metabolic Rates and Pathways using Stable Isotope Ratio Analysis

A significant application of this compound in pharmacokinetic research is the comparative evaluation of metabolic rates through the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. researchgate.netbioscientia.de By co-administering a mixture of this compound and its non-deuterated counterpart, researchers can simultaneously measure the metabolic rates of both compounds.

This approach, known as stable isotope ratio analysis, provides a direct comparison of the metabolic stability of the deuterated and non-deuterated forms. A significant difference in the ratio of the two compounds over time can indicate that the deuterated position is involved in a rate-limiting metabolic step. This information is invaluable for identifying the primary sites of metabolism on the molecule and for understanding the mechanisms of enzymatic action. plos.org

To illustrate this, consider a hypothetical in vitro study using rat liver microsomes. The disappearance of both (+)-Echimidine N-Oxide and this compound would be monitored over time.

Interactive Data Table: Hypothetical Metabolic Rate Comparison

Time (minutes)(+)-Echimidine N-Oxide Concentration (µM)This compound Concentration (µM)
01010
157.58.5
305.07.0
602.55.0
1200.52.5

In this hypothetical scenario, the slower metabolism of the deuterated compound suggests a primary kinetic isotope effect, indicating that the deuterated position is likely a site of metabolic attack.

Methodologies for Tracking Alkaloid Interconversions in Biological Systems

Pyrrolizidine (B1209537) alkaloid N-oxides can be reduced back to their tertiary amine counterparts by gut microbiota and hepatic enzymes. researchgate.net Tracking these interconversions is critical for a complete toxicological assessment. This compound serves as an excellent tracer for monitoring this biotransformation.

The methodology involves administering this compound to an animal model and subsequently analyzing biological samples for the presence of both the parent N-oxide-D3 and the reduced tertiary alkaloid, (+)-Echimidine-D3. The mass difference of 3 Daltons between the deuterated and any endogenous, non-deuterated alkaloids allows for unambiguous detection and quantification using LC-MS/MS.

This technique enables researchers to determine the extent and location of the N-oxide reduction. For instance, by comparing the levels of (+)-Echimidine-D3 in the plasma after oral versus intravenous administration of this compound, the contribution of gut microbiota to the reduction can be estimated.

Interactive Data Table: Hypothetical Tracking of this compound Interconversion in Plasma

Time (hours)This compound Concentration (ng/mL)(+)-Echimidine-D3 Concentration (ng/mL)
0.51505
112015
28025
44020
81010
24<12

This hypothetical data demonstrates the appearance and subsequent elimination of the reduced metabolite, (+)-Echimidine-D3, providing a quantitative measure of the in vivo interconversion of the N-oxide.

Occurrence, Distribution, and Ecological Research Contexts of Echimidine N Oxide

Botanical Sources and Chemotaxonomic Significance

Echimidine (B1671080) N-oxide is predominantly found in plant species belonging to the Boraginaceae family, particularly within the genus Echium. Its presence is a key characteristic used in the chemotaxonomic classification of these plants.

Echium plantagineum (Paterson's Curse/Viper's Bugloss) : This species is a well-documented source of Echimidine N-oxide. plantaanalytica.complantaanalytica.com It is considered the main pyrrolizidine (B1209537) alkaloid in Echium plantagineum. mdpi.comnih.gov Research has shown that Echimidine N-oxide is among the most abundant pyrrolizidine alkaloid N-oxides (PANOs) in the foliage of this plant. researchgate.net In fact, studies have identified numerous related and abundant PANOs in Echium plantagineum from as early as seven days after seed germination through to the rosette and flowering stages. researchgate.net The high concentration of these alkaloids contributes to the plant's toxicity and has made it a subject of regulatory interest, especially concerning contamination of food products like honey. mdpi.comnih.gov

Echium vulgare (Viper's Bugloss) : Similar to its relative, Echium vulgare is also a significant botanical source of Echimidine N-oxide. lifeasible.com Studies have confirmed the presence of highly toxic Echimidine N-oxide as one of the most abundant PANOs in the foliage of field-grown E. vulgare. researchgate.net The pyrrolizidine alkaloids found in honey attributed to Echium vulgare have been traced back to the plant's pollen, where these compounds are present in high concentrations. nih.gov

The presence and relative abundance of specific pyrrolizidine alkaloids like Echimidine N-oxide serve as important chemotaxonomic markers. For instance, the profile of PAs can help differentiate between species within the Echium genus. Research comparing E. plantagineum and E. vulgare under identical conditions revealed that the less invasive E. vulgare accumulated significantly lower levels of most PANOs, highlighting a quantitative chemotaxonomic distinction. researchgate.net

Distribution Profiles within Plant Organs and Associated Biological Matrices

The concentration and distribution of Echimidine N-oxide vary across different parts of the host plant and can be transferred to other biological matrices through ecological interactions, such as pollination.

Plant Organs : Echimidine N-oxide is found in various parts of the plant, with particularly high concentrations in the foliage. researchgate.net The production of these alkaloids begins early in the plant's life cycle and persists through to maturity. researchgate.net In flowering plants, the nectar also contains Echimidine N-oxide, which plays a crucial role in its transfer to other organisms. nih.gov

Pollen : Pollen from Echium species is a significant reservoir of Echimidine N-oxide. Research on Echium vulgare has shown that pyrrolizidine alkaloids are present in pure pollen collected from the anthers at concentrations ranging from 8,000 to 14,000 parts per million, with the alkaloids being mainly in their N-oxide form. nih.gov While Echimidine N-oxide is present, studies have indicated that other PAs, such as echivulgarine N-oxide, may be the main PA found in the pollen of E. vulgare. nih.gov

Bee Bread : Bee bread, which is a mixture of pollen, nectar, and bee secretions stored in honeycomb cells, can also be contaminated with Echimidine N-oxide. The composition of PAs in bee bread reflects the botanical sources of the collected pollen. For instance, bee bread from areas with abundant Echium vulgare has been found to contain Echimidine. mdpi.com Interestingly, while plants and pollen predominantly contain the N-oxide forms of PAs, tertiary PAs were found to be dominant in freshly harvested bee bread. mdpi.com The ratio of PA N-oxides to tertiary PAs can be affected by storage conditions. mdpi.com

The following table summarizes the distribution of Echimidine N-oxide and related pyrrolizidine alkaloids in different matrices based on findings from various studies.

MatrixKey Pyrrolizidine Alkaloids PresentPredominant FormReference
Echium plantagineum FoliageEchimidine N-oxideN-oxide researchgate.net
Echium vulgare FoliageEchimidine N-oxideN-oxide researchgate.net
Echium vulgare NectarEchimidine (+N-oxide)N-oxide nih.gov
Echium vulgare PollenEchivulgarine (+N-oxide), Echimidine (+N-oxide)N-oxide nih.govnih.gov
Honey (from Echium sources)Echimidine (+N-oxide)N/A nih.gov
Bee Bread (from Echium sources)Echimidine, Echivulgarine (N-oxide), VulgarineTertiary PAs dominant in fresh samples mdpi.com

Research on Environmental Fate and Degradation Mechanisms

Pyrrolizidine alkaloids, including Echimidine N-oxide, are secondary metabolites that require metabolic activation to exert their biological effects. nih.gov The environmental fate and degradation of these compounds are influenced by both biological and abiotic factors.

The primary metabolic pathways for pyrrolizidine alkaloids involve enzymatic processes in living organisms that consume contaminated plant material. These pathways include hydrolysis, N-oxidation, and oxidation, which leads to the formation of reactive pyrrolic esters. mdpi.com These reactive metabolites are capable of binding to cellular components like DNA and proteins. nih.gov

While specific studies on the environmental degradation of Echimidine N-oxide are limited, research on the broader class of pyrrolizidine alkaloids provides some insights. In biological systems, the transformation of PAs is a key factor in their toxicity. The conversion of PAs to their N-oxide forms is one of the principal metabolic pathways. mdpi.com Conversely, the reduction of PA N-oxides can also occur.

The stability of these compounds in different matrices is also a consideration for their environmental fate. For example, in bee-collected pollen, heating or prolonged storage can lead to a reduction in PA N-oxides. mdpi.com This suggests that environmental conditions can influence the chemical form and persistence of these alkaloids. Further research is needed to fully elucidate the specific environmental degradation pathways and persistence of Echimidine N-oxide in soil, water, and other environmental compartments.

Q & A

Q. How can researchers confirm the identity and purity of (+)-Echimidine N-Oxide-D3 in synthetic or extracted samples?

Methodological Answer:

  • Use high-resolution mass spectrometry (HR-MS) to verify the molecular formula (C20_{20}H31_{31}NO7_{7}-D3_{3}) and isotopic labeling accuracy.
  • Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, and 2^2H-NMR) to confirm stereochemistry and deuterium incorporation at the N-oxide position .
  • Validate purity via reverse-phase HPLC coupled with UV detection, using a deuterated internal standard to minimize quantification errors .

Q. What experimental models are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

  • Utilize zebrafish embryos (e.g., Danio rerio) for developmental toxicity assessments, as demonstrated in studies on echimidine analogs. Key endpoints include hatch rate, heart rate, and gene expression (e.g., nkx2.5, gata4) linked to cardiac development .
  • Apply in vitro hepatocyte cultures (e.g., HepG2 cells) to assess metabolic stability and cytochrome P450 interactions, critical for predicting hepatic clearance .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • Optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects and ionization efficiency.
  • Validate methods using spiked plasma/tissue samples to establish linearity (R2^2 > 0.99), precision (%RSD < 15%), and recovery rates (80–120%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Conduct meta-analysis of raw datasets (e.g., EC50_{50} values, dose-response curves) to identify variability sources (e.g., batch differences, solvent effects).
  • Replicate experiments under standardized conditions (e.g., ISO/IEC 17025 protocols) and cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
  • Apply multivariate statistics (e.g., PCA, ANOVA) to isolate confounding variables (e.g., pH, temperature) .

Q. What strategies are effective for elucidating the metabolic fate of this compound in mammalian systems?

Methodological Answer:

  • Perform stable isotope tracing with 13^{13}C/15^{15}N-labeled analogs to track metabolic pathways via LC-HRMS.
  • Use cryopreserved hepatocytes or liver microsomes to identify phase I/II metabolites, followed by NMR for structural confirmation .
  • Integrate physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and elimination kinetics .

Q. How can computational methods enhance the design of this compound analogs with reduced toxicity?

Methodological Answer:

  • Apply molecular docking (e.g., AutoDock Vina) to screen analogs against targets like pyrrolizidine alkaloid (PA)-binding proteins. Prioritize compounds with lower binding affinity to toxicity-associated receptors .
  • Use QSAR models trained on echimidine toxicity data (e.g., zebrafish LD50_{50}) to predict structural modifications that reduce hepatotoxicity .
  • Validate predictions via in vitro cytotoxicity assays (e.g., ATP-based viability tests) .

Q. What experimental controls are critical when investigating this compound’s interaction with DNA or proteins?

Methodological Answer:

  • Include deuterium-free controls to distinguish isotope effects from intrinsic chemical activity.
  • Use competitive binding assays (e.g., fluorescence polarization) with unlabeled echimidine to confirm specificity.
  • Validate findings with CRISPR/Cas9-knockout cell lines for suspected protein targets to establish causality .

Data Management and Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

Methodological Answer:

  • Record raw instrument parameters (e.g., LC gradient, MS collision energy) and environmental conditions (e.g., temperature, humidity) in lab notebooks or electronic systems .
  • Deposit datasets in FAIR-aligned repositories (e.g., Zenodo, ChEMBL) with metadata detailing synthesis batches, purity, and storage conditions .
  • Provide supplementary materials for published studies, including NMR spectra, chromatograms, and statistical code .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Follow GLP guidelines for PPE (e.g., nitrile gloves, fume hoods) and waste disposal, given echimidine’s classification as a hepatotoxin .
  • Conduct risk assessments under institutional biosafety committees (IBCs), referencing SDS sheets for deuterated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.